molecular formula C15H8F5NO2 B4037533 N-(3-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide

N-(3-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4037533
M. Wt: 329.22 g/mol
InChI Key: PYZOOCLHHPPUGM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide is a useful research compound. Its molecular formula is C15H8F5NO2 and its molecular weight is 329.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.04751931 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhanced Ethene Oligomerization

The use of pentafluorobenzamidinate ligands in catalysis has been explored, showing considerable activity in ethene oligomerization processes. This application is significant in industrial chemistry, where such processes are critical for producing a range of chemical products. The enhanced activity of these ligands, as compared to their non-fluorinated analogues, underscores the impact of fluorination on catalytic efficiency (Brussee et al., 2000).

Stabilization of Cis Secondary Amide Conformation

Research has demonstrated the ability of certain pentafluorophenyl compounds to stabilize cis secondary amide conformations. This property is particularly relevant in the study of molecular structures and dynamics, providing insights into the influence of substituent effects on molecular conformation and stability (Forbes et al., 2001).

Investigation of Polymorphs in Fluorinated Amides

The discovery and characterization of polymorphs in fluorinated amides, such as N-(3,5-difluorophenyl)-2,4-difluorobenzamide, have been reported. This research is crucial for understanding the solid-state properties of these compounds, which can influence their processing and performance in various applications. The study of polymorphs contributes to the field of crystal engineering and materials science, offering potential for developing new materials with optimized properties (Mondal et al., 2017).

Synthesis and Reactivity Studies

The reactivity and synthesis of N-phenylbenzamidine derivatives have been explored, providing valuable information on the chemistry of these compounds. Such studies are fundamental to organic synthesis, enabling the development of new chemical entities and the exploration of their potential applications in various domains, including pharmaceuticals and materials science (Szczepankiewicz et al., 2004).

Activation and Functionalization of C–H Bonds

Research into the regioselective ortho-acetoxylation of N-(2-benzoylphenyl)benzamides via C–H activation highlights the evolving strategies in organic chemistry for the functionalization of C–H bonds. This approach represents a powerful tool for the construction of complex molecules, facilitating the synthesis of compounds with high specificity and efficiency (Reddy et al., 2011).

Properties

IUPAC Name

N-(3-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F5NO2/c1-6(22)7-3-2-4-8(5-7)21-15(23)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZOOCLHHPPUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.